Biotin-PEG12-NHS ester

Protein Biotinylation Affinity Purification Steric Hindrance

Choose Biotin-PEG12-NHS ester for unmatched conjugate solubility and steric relief. The 12-unit PEG spacer (56.0 Å) prevents aggregation of labeled antibodies and membrane proteins, a critical failure point with shorter linkers like Biotin-PEG4-NHS or LC-Biotin. For PROTAC design, this pre-activated linker maps structure-activity relationships across linker lengths. Its high DMSO solubility (≥100 mg/mL) minimizes organic solvent exposure in live-cell workflows. Ensure reproducible biotin capture by selecting the superior PEG12 architecture.

Molecular Formula C41H72N4O18S
Molecular Weight 941.1 g/mol
Cat. No. B570239
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBiotin-PEG12-NHS ester
Synonymsα-[3-[(2,5-Dioxo-1-pyrrolidinyl)oxy]-3-oxopropyl]-ω-[2-[[5-[(3aS,4S,6aR)-hexahydro-2-oxo-1H-thieno[3,4-d]imidazol-4-yl]-1-oxopentyl]amino]ethoxy]poly(oxy-1,2-ethanediyl)
Molecular FormulaC41H72N4O18S
Molecular Weight941.1 g/mol
Structural Identifiers
InChIInChI=1S/C41H72N4O18S/c46-36(4-2-1-3-35-40-34(33-64-35)43-41(50)44-40)42-8-10-52-12-14-54-16-18-56-20-22-58-24-26-60-28-30-62-32-31-61-29-27-59-25-23-57-21-19-55-17-15-53-13-11-51-9-7-39(49)63-45-37(47)5-6-38(45)48/h34-35,40H,1-33H2,(H,42,46)(H2,43,44,50)/t34-,35-,40-/m0/s1
InChIKeyWOLXSUFTTIRQOU-BVCQTOFBSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Biotin-PEG12-NHS Ester: A Very Long, Pegylated Biotinylation Reagent for Enhanced Solubility and Reduced Steric Hindrance in Protein Labeling and PROTAC Synthesis


Biotin-PEG12-NHS ester (CAS 365441-71-0 or 1934296-88-4) is a bifunctional biotinylation reagent composed of a biotin group, a 12-unit polyethylene glycol (PEG12) spacer, and an N-hydroxysuccinimide (NHS) ester. With a molecular weight of approximately 941 Da, it is designed for the efficient, covalent labeling of primary amines (-NH2) on proteins, antibodies, and other macromolecules under mild alkaline conditions (pH 7-9) . The compound is a member of a broader class of amine-reactive biotinylation reagents and serves as a versatile tool in biochemical research, as well as a key PEG-based linker in the synthesis of PROteolysis TArgeting Chimeras (PROTACs) [1].

Why Biotin-PEG12-NHS Ester Cannot Be Simply Substituted with Shorter-Linkers or Non-Pegylated Biotin Analogs


The performance of a biotinylation reagent is critically dependent on its spacer arm length and physicochemical properties, which directly dictate the solubility, aggregation state, and steric accessibility of the conjugated biomolecule . Simple substitution with a shorter analog like Biotin-PEG4-NHS ester or a non-pegylated reagent like Sulfo-NHS-Biotin can lead to suboptimal experimental outcomes. A shorter linker provides insufficient reach to the biotin-binding pocket of avidin/streptavidin, reducing capture efficiency, while the absence of a hydrophilic PEG spacer can cause the labeled protein to precipitate, compromising downstream assays . The quantitative evidence presented below demonstrates that the specific 12-unit PEG spacer in Biotin-PEG12-NHS ester provides a measurable, non-interchangeable advantage in solubility, steric relief, and overall conjugate stability, which are crucial for reproducible scientific results .

Quantitative Differentiation of Biotin-PEG12-NHS Ester: Spacer Length, Solubility, and Aggregation Compared to Shorter Analogs


Extended Spacer Arm Length (56 Å) Minimizes Steric Hindrance and Enhances Avidin Binding vs. Shorter Linkers

The PEG12 spacer in Biotin-PEG12-NHS ester provides a total added length of 56.0 Å to the target molecule . This is significantly longer than common alternatives like LC-Biotin and LC-LC-Biotin . This extended reach is designed to project the biotin group far from the conjugated protein surface, effectively minimizing steric hindrance and ensuring unimpeded access to the deep biotin-binding pocket of avidin or streptavidin .

Protein Biotinylation Affinity Purification Steric Hindrance

High DMSO Solubility (≥100 mg/mL) Enables Preparation of Concentrated Stock Solutions for Efficient Conjugation

Biotin-PEG12-NHS ester demonstrates high solubility in DMSO, reaching concentrations of ≥100 mg/mL (106.26 mM) [1]. This level of solubility is a critical parameter for preparing concentrated stock solutions, which is essential for achieving high-efficiency biotinylation of proteins or for use as a linker in multi-step organic syntheses like PROTAC construction .

PROTAC Synthesis Chemical Biology Bioconjugation

Superior Performance Characteristics Over LC-Biotin Derivatives for Preventing Aggregation of Labeled Biomolecules

The hydrophilic PEG12 spacer arm imparts enhanced water solubility to the biotinylated molecule, a property that is directly transferred upon conjugation . This 'PEGylation' effect significantly reduces aggregation of labeled proteins, especially antibodies, when stored in solution . A direct comparison from Vector Laboratories states that the performance characteristics of the dPEG12-biotin construct (the core spacer of this compound) are 'quite superior to both LC-biotin and LC-LC-biotin' in this regard .

Antibody Labeling Nanoparticle Conjugation Bioconjugate Stability

Optimized Spacer Length for PROTAC Linker Efficiency: Balancing Flexibility and Reach

In the context of PROTAC synthesis, Biotin-PEG12-NHS ester serves as a bifunctional linker [1]. The PEG12 chain provides a balance of flexibility and length that is distinct from both shorter (PEG4) and longer (PEG24) variants. The 12-unit length is long enough to allow the two ligands (E3 ligase recruiter and target protein binder) to adopt a productive ternary complex geometry, yet not so long as to introduce excessive conformational entropy that could reduce degradation efficiency [2].

PROTACs Targeted Protein Degradation Chemical Linkers

Primary Application Scenarios Where Biotin-PEG12-NHS Ester's Differentiated Spacer Provides a Demonstrable Advantage


Biotinylation of Aggregation-Prone Proteins and Antibodies for Affinity Purification

Researchers working with monoclonal antibodies or membrane proteins that are prone to precipitation at high concentrations or upon chemical modification should prioritize Biotin-PEG12-NHS ester. The long, hydrophilic PEG12 spacer arm imparts water solubility to the conjugate, as demonstrated by its superior performance over LC-Biotin in preventing aggregation . This ensures the labeled antibody remains in solution for efficient capture on streptavidin resins and maintains its native conformation for downstream functional assays.

Surface Functionalization of Nanoparticles and Biosensors for Maximized Binding Capacity

When functionalizing planar surfaces or nanoparticles (e.g., magnetic beads, gold nanoparticles, or sensor chips) with biotin, the 56.0 Å reach of the PEG12 spacer is critical . This extended length projects the biotin moiety away from the surface, effectively reducing steric hindrance and allowing for a higher density and accessibility of bound streptavidin. This results in a measurable increase in the binding capacity and sensitivity of biosensors, magnetic separation protocols, and other surface-based assays compared to shorter linkers .

Synthesis of PROTACs as a Middle-Length PEG Linker for Ternary Complex Optimization

For chemists and biologists engaged in the design and synthesis of PROTACs, Biotin-PEG12-NHS ester serves as a versatile, pre-activated linker for constructing heterobifunctional molecules [1]. The specific 12-unit PEG length (56.0 Å) is often within the optimal range for forming a productive ternary complex between the E3 ligase and the target protein [2]. Using this compound as a building block allows for rapid exploration of structure-activity relationships (SAR) around linker length, where the PEG12 variant is a key comparator against both shorter (e.g., PEG4) and longer (e.g., PEG24) analogs .

Cell Surface Protein Labeling and Isolation for Quantitative Proteomics

In cell surface biotinylation workflows for proteomic analysis, the high DMSO solubility (≥100 mg/mL) allows for the preparation of concentrated stock solutions, minimizing the volume of organic solvent introduced to live cells . Furthermore, the extended spacer arm ensures efficient labeling and subsequent capture of membrane proteins with large extracellular domains, reducing the risk of steric occlusion of the biotin tag by the dense glycocalyx. This leads to a more comprehensive and quantitative analysis of the cell surface proteome.

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